3-Acetylamino-adamantane-1-carboxylic acid
Overview
Description
3-Acetylamino-adamantane-1-carboxylic acid is a unique chemical compound with the empirical formula C13H19NO3 . It has a molecular weight of 237.29 g/mol . The IUPAC name for this compound is 3-acetamidoadamantane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(N[C@]1(C[C@]2([H])C3)C[C@]3(C(O)=O)CC@([H])C1)=O
. The InChI representation is 1S/C13H19NO3/c1-8(15)14-13-5-9-2-10(6-13)4-12(3-9,7-13)11(16)17/h9-10H,2-7H2,1H3,(H,14,15)(H,16,17)/t9-,10+,12+,13-
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 237.29 g/mol . It has a topological polar surface area of 66.4 Ų . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 237.13649347 g/mol . The compound has a complexity of 376 .Scientific Research Applications
Molecular Platform for New Polymeric Materials
3-Acetylamino-adamantane-1-carboxylic acid and its derivatives can be used as a molecular platform for synthesizing new polymeric materials. Derivatives such as 1,3,6- and 1,4,4-tri- and 1,3,6,6-tetrasubstituted polyfunctional derivatives show promise for this application, offering a range of potential chemical functionalities (Ivleva et al., 2020).
Crystal Structure Analysis
The crystal structures of adamantane derivatives, including those related to this compound, have been determined through X-ray diffraction. These studies provide insight into the intermolecular hydrogen bonding involving various functional groups, which is crucial for understanding the material properties of these compounds (Rath, Gu, & Murray, 1997).
Electrochemical Behavior
The behavior of adamantane carboxylic acids, including structures related to this compound, has been explored in electrochemical processes like Kolbe electrolysis. Understanding their oxidation behavior in different chemical environments is vital for applications in synthetic chemistry (Zorge, Strating, & Wynberg, 2010).
Molecular Recognition and Assembly
Compounds related to this compound have been demonstrated to be versatile in molecular recognition and assembly processes. Their adaptability in forming one-dimensional motifs and chains with various ions and acids makes them valuable for designing complex molecular structures (Karle, Ranganathan, & Haridas, 1997).
Antibacterial Activity
Derivatives of adamantane-1-carboxylic acid, closely related to this compound, have been studied for their antibacterial properties. These compounds show potential in suppressing the growth of Gram-positive bacteria, indicating their potential use in antibacterial applications (Doležálková et al., 2012).
Catalysis and Synthesis
This compound and its derivatives are used in catalytic synthesis. For example, their use in the synthesis of N-aryladamantane-1-carboxamides demonstrates their utility in producing a range of chemically significant compounds (Shishkin et al., 2020).
Environmental and Genetic Impact Studies
Studies on adamantane carboxylic acids, including structures akin to this compound, have shown their potential genetic impact in marine organisms. This research is crucial for understanding the environmental and health implications of these compounds (Dissanayake, Scarlett, & Jha, 2016).
Properties
IUPAC Name |
3-acetamidoadamantane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-8(15)14-13-5-9-2-10(6-13)4-12(3-9,7-13)11(16)17/h9-10H,2-7H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMPXAYRLNNWET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377846 | |
Record name | 3-Acetylamino-adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-00-2 | |
Record name | 3-Acetylamino-adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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